molecular formula C20H24N2O6S B11507314 4-[(methoxycarbonyl)amino]tetrahydrothiophen-3-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

4-[(methoxycarbonyl)amino]tetrahydrothiophen-3-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Cat. No.: B11507314
M. Wt: 420.5 g/mol
InChI Key: GBRNLKNGGALXHA-UHFFFAOYSA-N
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Description

4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE is a complex organic compound featuring a thiolane ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE typically involves multi-step organic synthesis. The process begins with the preparation of the thiolane ring, followed by the introduction of the methoxycarbonyl group. The isoindole moiety is then attached through a series of condensation reactions. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, reduced isoindole derivatives, and various substituted compounds depending on the nucleophile used .

Scientific Research Applications

4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiolane and isoindole derivatives, such as:

Uniqueness

What sets 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

[4-(methoxycarbonylamino)thiolan-3-yl] 6-(1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C20H24N2O6S/c1-27-20(26)21-15-11-29-12-16(15)28-17(23)9-3-2-6-10-22-18(24)13-7-4-5-8-14(13)19(22)25/h4-5,7-8,15-16H,2-3,6,9-12H2,1H3,(H,21,26)

InChI Key

GBRNLKNGGALXHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CSCC1OC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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